molecular formula C15H10BrNO B1293259 2-(3-Bromophenyl)-3'-cyanoacetophenone CAS No. 898784-12-8

2-(3-Bromophenyl)-3'-cyanoacetophenone

Cat. No.: B1293259
CAS No.: 898784-12-8
M. Wt: 300.15 g/mol
InChI Key: NTKNEVRHLMMHCA-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-3’-cyanoacetophenone is an organic compound with the molecular formula C15H10BrNO It is a derivative of acetophenone, where the phenyl ring is substituted with a bromine atom at the third position and a cyano group at the third position of the acetophenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-3’-cyanoacetophenone typically involves the following steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of 3-bromobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 3-bromoacetophenone.

    Knoevenagel Condensation: The 3-bromoacetophenone is then subjected to a Knoevenagel condensation reaction with malononitrile in the presence of a base such as piperidine to yield 2-(3-Bromophenyl)-3’-cyanoacetophenone.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-3’-cyanoacetophenone can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Oxidation: The acetophenone moiety can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in an appropriate solvent like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products

    Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.

    Reduction: 2-(3-Bromophenyl)-3’-aminoacetophenone.

    Oxidation: 2-(3-Bromophenyl)-3’-carboxyacetophenone.

Scientific Research Applications

2-(3-Bromophenyl)-3’-cyanoacetophenone has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: It can be utilized in the development of organic semiconductors and other advanced materials.

    Biological Studies: It may serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-3’-cyanoacetophenone depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine and cyano groups can interact with biological targets through hydrogen bonding, van der Waals forces, and electrostatic interactions, leading to changes in the activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Bromoacetophenone: Lacks the cyano group, making it less versatile in certain synthetic applications.

    3-Cyanoacetophenone: Lacks the bromine atom, which may reduce its reactivity in nucleophilic substitution reactions.

    2-(4-Bromophenyl)-3’-cyanoacetophenone: Similar structure but with the bromine atom at the fourth position, which may affect its reactivity and interaction with biological targets.

Uniqueness

2-(3-Bromophenyl)-3’-cyanoacetophenone is unique due to the presence of both bromine and cyano groups, which confer distinct reactivity and potential for diverse applications in synthesis and research. The specific positioning of these groups allows for targeted modifications and interactions in various chemical and biological contexts.

Properties

IUPAC Name

3-[2-(3-bromophenyl)acetyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO/c16-14-6-2-3-11(8-14)9-15(18)13-5-1-4-12(7-13)10-17/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKNEVRHLMMHCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CC(=O)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642309
Record name 3-[(3-Bromophenyl)acetyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898784-12-8
Record name 3-[2-(3-Bromophenyl)acetyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898784-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(3-Bromophenyl)acetyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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